2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate
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Overview
Description
2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate is a powerful electrophilic trifluoromethylating agent. This compound is known for its high thermal stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate typically involves a one-pot method. This method starts with 3,3’-difluorobiphenyl, which undergoes a series of reactions including trifluoromethylation and subsequent treatment with triflic anhydride . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption. The use of recyclable reagents and solvents further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate primarily undergoes electrophilic trifluoromethylation reactions. It reacts with various nucleophilic substrates such as carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines .
Common Reagents and Conditions: Common reagents used in these reactions include triflic anhydride, trifluoromethanesulfonic acid, and trifluoroacetic anhydride. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Major Products: The major products formed from these reactions are trifluoromethylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can significantly alter their chemical and physical properties . In biology and medicine, trifluoromethylated compounds are often used as probes or drugs due to their enhanced metabolic stability and bioavailability . In industry, this compound is used in the synthesis of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate involves the transfer of the trifluoromethyl group to a nucleophilic substrate. This process is facilitated by the high electrophilicity of the compound, which is enhanced by the presence of fluorine atoms on the dibenzothiophenium ring . The molecular targets and pathways involved in this mechanism are primarily related to the formation of carbon-fluorine bonds, which are highly stable and resistant to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds:
- S-(trifluoromethyl)dibenzothiophenium triflate
- S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV)
- 2,3,7,8-tetrafluoro-S-(trifluoromethyl)dibenzothiophenium triflate
Uniqueness: Compared to similar compounds, 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate offers higher thermal stability and reactivity. The presence of fluorine atoms at specific positions on the dibenzothiophenium ring enhances its electrophilicity, making it a more efficient reagent for trifluoromethylation reactions .
Properties
Molecular Formula |
C13H6BF9S |
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Molecular Weight |
376.05 g/mol |
IUPAC Name |
2,8-difluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate |
InChI |
InChI=1S/C13H6F5S.BF4/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)19(11)13(16,17)18;2-1(3,4)5/h1-6H;/q+1;-1 |
InChI Key |
OBTFBTMRNFSIFQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC2=C(C=C1F)C3=C([S+]2C(F)(F)F)C=CC(=C3)F |
Origin of Product |
United States |
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